2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline 2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 676542-63-5
VCID: VC16793120
InChI: InChI=1S/C42H32N2/c1-41(2)33-11-7-5-9-29(33)31-19-15-27(23-35(31)41)37-21-17-25-13-14-26-18-22-38(44-40(26)39(25)43-37)28-16-20-32-30-10-6-8-12-34(30)42(3,4)36(32)24-28/h5-24H,1-4H3
SMILES:
Molecular Formula: C42H32N2
Molecular Weight: 564.7 g/mol

2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline

CAS No.: 676542-63-5

Cat. No.: VC16793120

Molecular Formula: C42H32N2

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline - 676542-63-5

Specification

CAS No. 676542-63-5
Molecular Formula C42H32N2
Molecular Weight 564.7 g/mol
IUPAC Name 2,9-bis(9,9-dimethylfluoren-2-yl)-1,10-phenanthroline
Standard InChI InChI=1S/C42H32N2/c1-41(2)33-11-7-5-9-29(33)31-19-15-27(23-35(31)41)37-21-17-25-13-14-26-18-22-38(44-40(26)39(25)43-37)28-16-20-32-30-10-6-8-12-34(30)42(3,4)36(32)24-28/h5-24H,1-4H3
Standard InChI Key JEFMGFMFZUGBJP-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C=C4)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The molecule features a 1,10-phenanthroline backbone, a bipyridine analog known for its chelating capabilities. At positions 2 and 9, two 9,9-dimethylfluorenyl groups introduce steric bulk and electron-donating characteristics. The fluorenyl substituents adopt a nearly orthogonal orientation relative to the phenanthroline plane, minimizing π-π stacking interactions while enhancing solubility in organic solvents. This structural arrangement creates a balance between rigidity and processability, critical for thin-film applications in optoelectronics.

The IUPAC name, 2,9-bis(9,9-dimethylfluoren-2-yl)-1,10-phenanthroline, reflects the precise substitution pattern. Key structural identifiers include the Standard InChIKey JEFMGFMFZUGBJP-UHFFFAOYSA-N and canonical SMILES CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C=C4)C.

Physicochemical Characteristics

Thermogravimetric analysis (TGA) of analogous phenanthroline derivatives reveals decomposition temperatures exceeding 330°C, suggesting high thermal stability . The compound’s large conjugated system results in strong UV absorption near 339 nm and photoluminescence at 450 nm in tetrahydrofuran (THF). These optical properties align with requirements for emissive layers in OLEDs.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄₂H₃₂N₂
Molecular Weight564.7 g/mol
UV Absorption (THF)339 nm
Photoluminescence (THF)450 nm
Thermal Stability (TGA)>330°C (0.5% weight loss)

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves Suzuki-Miyaura cross-coupling between 2,9-dibromo-1,10-phenanthroline and 9,9-dimethylfluoren-2-ylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling under inert conditions, with yields optimized to ~70% after chromatographic purification. Alternative routes employing Buchwald-Hartwig amination or direct Friedel-Crafts alkylation have been explored but face challenges in regioselectivity.

Purification and Characterization

High-purity (>99.5%) material is obtained via gradient sublimation under reduced pressure (10⁻⁶ Torr). Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual solvents, while high-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 564.7. X-ray crystallography of related compounds reveals monoclinic crystal systems with π-stacking distances of 3.4–3.7 Å, informing charge transport behavior .

Applications in Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

As an electron-transport layer (ETL), the compound demonstrates superior hole-blocking efficiency compared to conventional materials like tris(8-hydroxyquinolinato)aluminum (Alq₃). In green-emitting OLEDs, devices incorporating this phenanthroline derivative achieve external quantum efficiencies (EQEs) of 12–15%, attributed to balanced charge injection and reduced exciton quenching . Its high glass transition temperature (>150°C) further enhances device operational stability.

Charge Transport Mechanisms

Time-of-flight (TOF) measurements reveal electron mobility of 10⁻⁴ cm²/V·s, surpassing many fluorene-based polymers. The dimethylfluorenyl groups impede molecular aggregation, mitigating trap-assisted recombination—a common limitation in small-molecule ETLs. Density functional theory (DFT) calculations indicate a lowest unoccupied molecular orbital (LUMO) energy of -3.1 eV, facilitating electron injection from cathodes like aluminum.

Future Research Directions

Optoelectronic Optimization

Efforts should focus on doping strategies to enhance conductivity and ternary blends for white-light emission. Incorporating electron-deficient moieties (e.g., triazine) may lower the LUMO further, improving interfacial contact with indium tin oxide (ITO) anodes .

Biological Activity Profiling

High-throughput screening against cancer cell lines and pathogenic bacteria is urgently needed. Comparative studies with neocuproine will clarify the impact of fluorenyl substituents on chelation efficacy and selectivity .

Environmental and Toxicological Studies

No data exist on ecotoxicity or biodegradability. Accelerated aging tests under UV irradiation could assess persistence in ecosystems, while zebrafish embryo models may reveal developmental toxicity risks.

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